molecular formula C13H19N3O3S2 B319492 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide

Cat. No.: B319492
M. Wt: 329.4 g/mol
InChI Key: KRNRKCAGWSUYLC-UHFFFAOYSA-N
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Description

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide is a chemical compound with the molecular formula C12H18N2O3S It is known for its unique structure, which includes a diethylsulfamoyl group attached to a phenyl ring, further connected to a carbamothioyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with acetic anhydride and thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and carbamothioyl groups are believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O3S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C13H19N3O3S2/c1-4-16(5-2)21(18,19)12-8-6-11(7-9-12)15-13(20)14-10(3)17/h6-9H,4-5H2,1-3H3,(H2,14,15,17,20)

InChI Key

KRNRKCAGWSUYLC-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C

Origin of Product

United States

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